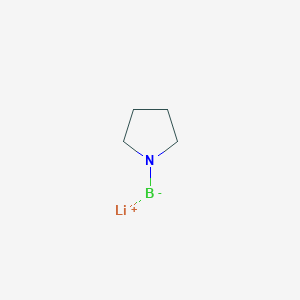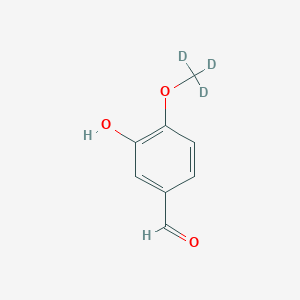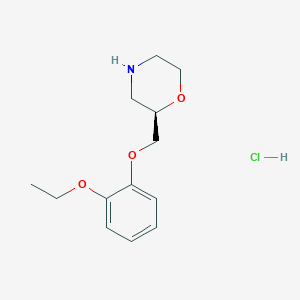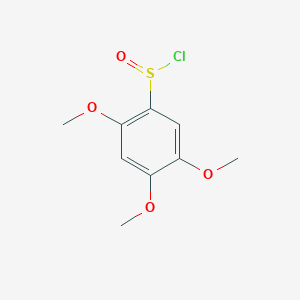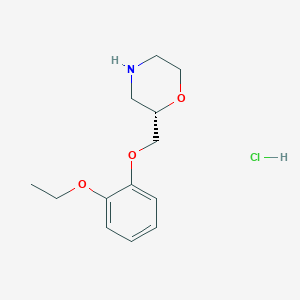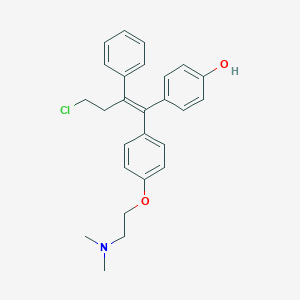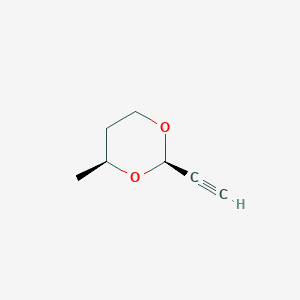
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dioxane family, which is known for its unique chemical properties and diverse applications. In
Mechanism Of Action
The mechanism of action of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are essential for cell growth and division. Specifically, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of topoisomerase II, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane prevents cancer cells from dividing and proliferating.
Biochemical And Physiological Effects
Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory properties, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has also been shown to have antioxidant activity. This compound can scavenge free radicals and protect cells from oxidative damage. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its synthetic accessibility. The compound can be synthesized using simple and efficient methods, making it readily available for research purposes. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has shown high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its potential toxicity. Studies have shown that the compound can induce cell death in normal cells at high concentrations, which may limit its clinical applications.
Future Directions
There are several future directions for the research on ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane. One of the potential directions is to explore the compound's potential as a neuroprotective agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases. Another potential direction is to investigate the compound's potential as an antimicrobial agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, further studies could be conducted to optimize the synthesis method of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane and to explore its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the compound's potential applications, further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
Synthesis Methods
The synthesis of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane involves the reaction of 2-methyl-1,3-propanediol with acetylene in the presence of a catalyst. The reaction yields ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane as the main product. The purity and yield of the compound can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
properties
CAS RN |
143136-91-8 |
|---|---|
Product Name |
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
InChI Key |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H](O1)C#C |
SMILES |
CC1CCOC(O1)C#C |
Canonical SMILES |
CC1CCOC(O1)C#C |
synonyms |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





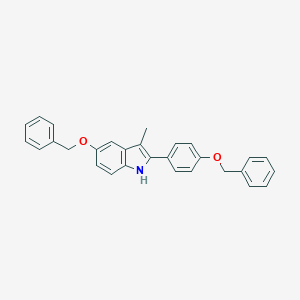

methanone](/img/structure/B134181.png)
